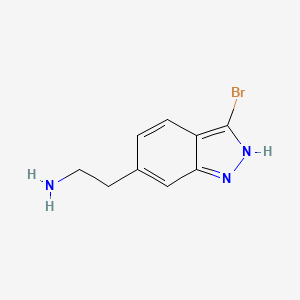

2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN3 |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

2-(3-bromo-2H-indazol-6-yl)ethanamine |

InChI |

InChI=1S/C9H10BrN3/c10-9-7-2-1-6(3-4-11)5-8(7)12-13-9/h1-2,5H,3-4,11H2,(H,12,13) |

InChI Key |

NNPGXEMDZAIMMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1CCN)Br |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Bromo 1h Indazol 6 Yl Ethan 1 Amine and Its Derivatives

Impact of Bromine Substitution at C-3 on Indazole Reactivity and Derivatization Potential

The presence of a bromine atom at the C-3 position of the indazole ring is a key feature that significantly influences the molecule's reactivity and potential for derivatization. This halogen atom serves as a versatile synthetic handle, enabling a wide range of chemical transformations, particularly cross-coupling reactions.

The C-3 position of the 1H-indazole is often challenging to functionalize directly. mdpi.com Therefore, halogenation, such as bromination, provides a critical entry point for introducing molecular diversity. mdpi.com Various methods have been developed for the regioselective bromination of the indazole C-3 position. Reagents like N-bromosuccinimide (NBS) are widely used, often in solvents such as acetonitrile (B52724) or chloroform, to efficiently install the bromine atom. chim.it Another effective method involves using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions, which allows for a rapid and efficient reaction. nih.govrsc.org The reactivity of halogen substituents in subsequent reactions typically follows the order I > Br >> Cl, making the 3-bromoindazole (B152527) a highly useful intermediate for coupling reactions. mdpi.com

Once installed, the C-3 bromine atom is readily displaced through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups. chim.it For instance, Suzuki-Miyaura coupling with aryl boronic acids can be used to synthesize 3-aryl-indazole derivatives. mdpi.com Similarly, Buchwald-Hartwig amination allows for the formation of 3-aminoindazoles from 3-bromoindazole precursors. chim.it This strategic placement of a bromine atom provides a robust platform for generating extensive libraries of analogues for SAR studies, making the 3-bromoindazole scaffold a valuable starting point for drug discovery programs. rsc.org

Role of the Ethanamine Moiety in Molecular Recognition and Biological Interactions

The ethanamine moiety attached to the C-6 position of the indazole ring plays a pivotal role in molecular recognition and biological interactions. This side chain, with its terminal primary amine, often acts as a key pharmacophore, establishing critical interactions with biological targets such as receptors and enzymes.

The primary amine group is typically protonated at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor's binding pocket. aboutscience.eu This electrostatic interaction frequently serves as an anchor, orienting the entire molecule for optimal binding. For example, in a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives developed as 5-HT2C receptor agonists, the ethylamine (B1201723) side chain is crucial for activity. nih.govebi.ac.uk The nitrogen atom is believed to interact with key residues within the receptor, an interaction that is fundamental to the agonistic effect.

Systematic Modifications of the Indazole Ring for SAR Elucidation

Systematic modification of the indazole ring itself is a cornerstone of SAR elucidation, providing insights into how changes in the core structure affect biological activity. Substituents on the benzene (B151609) portion of the indazole can modulate electronic properties, lipophilicity, and steric profile, which in turn influences target binding and pharmacokinetic properties.

In various studies, researchers have explored the impact of adding different functional groups at available positions on the indazole ring. For example, in the development of hepcidin (B1576463) production inhibitors, a series of 3,6-disubstituted indazole derivatives were synthesized and evaluated. nih.gov The SAR analysis revealed that the nature and position of substituents on the indazole ring were critical for inhibitory activity. nih.gov Similarly, in the optimization of inhibitors for the EZH2/1 enzymes, SAR studies showed that the indazole ring was the preferred heterocycle among several tested, and that methyl groups at specific positions on an associated ring were important for potent inhibition. nih.gov

The introduction of electron-withdrawing or electron-donating groups can have a profound impact. For instance, adding a nitro group to the indazole ring, as in 6-nitro-3-bromoindazole, alters the electronic distribution of the ring system, which can affect its interaction with target proteins. nih.gov The table below summarizes hypothetical SAR data based on common findings in medicinal chemistry, illustrating how different substituents on the indazole ring can influence biological activity.

| Modification | Position | Substituent | Observed Effect on Activity |

| Indazole Ring | 4 | -F, -Cl | Often increases potency due to favorable electronic interactions. |

| Indazole Ring | 5 | -OCH₃, -OH | Can form additional hydrogen bonds, potentially increasing affinity. |

| Indazole Ring | 7 | -CH₃, -C₂H₅ | May enhance binding through hydrophobic interactions or cause steric hindrance. |

| Indazole Ring | 5 | -NO₂ | Strong electron-withdrawing group; can decrease or increase activity depending on the target. |

These systematic modifications are essential for building a comprehensive understanding of the SAR and for designing new derivatives with improved biological profiles. nih.gov

Substituent Effects on the Ethanamine Chain for Modulating Activity and Selectivity

Modifying the ethanamine side chain is a critical strategy for fine-tuning the pharmacological activity and selectivity of indazole-based compounds. Even small changes to this moiety can lead to significant differences in how the molecule interacts with its biological target.

One common modification is the introduction of substituents on the carbon atoms of the ethyl chain. For example, in the development of 5-HT2C receptor agonists, adding a methyl group to the carbon adjacent to the amine (the α-position) created a chiral center. nih.gov The (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) showed high agonistic activity (EC₅₀ = 1.0 nM) and excellent selectivity for the 5-HT2C receptor over the 5-HT2A subtype. nih.govebi.ac.uk This demonstrates that the stereochemistry and steric bulk on the side chain can be precisely tuned to optimize both potency and selectivity.

Another approach involves N-alkylation of the amine. Adding methyl or ethyl groups to the nitrogen can alter its basicity, hydrogen bonding capacity, and steric profile. While this can sometimes reduce potency if the primary amine is essential for a key ionic interaction, it can also enhance membrane permeability or introduce new, favorable van der Waals interactions. The table below illustrates potential outcomes of such modifications.

| Modification | Position | Substituent | Potential Effect |

| Ethanamine Chain | α-carbon | -CH₃ | Introduces a chiral center; may increase potency and/or selectivity. |

| Ethanamine Chain | β-carbon | -CH₃ | Alters conformation and distance of the amine from the ring. |

| Ethanamine Chain | Nitrogen | -CH₃ (N-methylation) | Reduces hydrogen bond donor capacity; may alter selectivity or improve permeability. |

| Ethanamine Chain | Nitrogen | Acyl group (Amide formation) | Neutralizes basicity; creates a hydrogen bond acceptor, fundamentally changing interaction mode. nih.gov |

These examples underscore the importance of exploring modifications to the ethanamine chain to modulate the pharmacological profile of the parent compound, allowing for the optimization of drug-like properties.

Conformational Analysis and its Relevance to SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis, which explores the spatial arrangement of atoms and the molecule's flexibility, is therefore highly relevant to SAR studies. For a molecule like 2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine, both the orientation of the ethanamine side chain relative to the indazole ring and the planarity of the ring system itself are important factors.

Computational methods, such as docking and molecular dynamics simulations, are often used to predict the binding mode of a ligand within its receptor. aboutscience.eu These studies can reveal which conformations are energetically favorable and how the ligand interacts with specific amino acid residues. For instance, a computational analysis of indazole analogues might show that the ethanamine side chain must adopt a specific "folded" or "extended" conformation to fit optimally into the binding pocket. nih.gov The binding affinity of a compound often correlates with how well its lowest-energy solution conformation matches the conformation required for binding. aboutscience.eu

Experimental techniques like X-ray crystallography can provide precise information about the solid-state conformation of a molecule. The crystal structure of 3-bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole, for example, shows that the indazole fused-ring system is nearly planar. nih.gov This planarity is a common feature of aromatic systems and can be crucial for stacking interactions (e.g., π-π stacking) with aromatic residues in a binding site. Any substituent that disrupts this planarity could potentially reduce binding affinity. Therefore, understanding the preferred conformations and the energy barriers between them is essential for rationally designing molecules with improved activity based on a clear understanding of the SAR. researchgate.net

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, or pharmacokinetic properties of a lead compound by replacing a functional group with another group that has similar physical or chemical properties. This approach has been applied to the this compound framework in several ways.

One area of exploration is the replacement of the indazole core itself with other heterocyclic systems. nih.gov For example, in studies of YC-1 analogues, researchers investigated replacing the indazole ring with other heterocycles like pyrazolopyridine. nih.gov The results showed that changing the core ring system had a significant impact on activity, with some replacements leading to increased potency. nih.gov This suggests that while the indazole ring is effective, other bioisosteric rings can sometimes offer improved interactions or properties.

The bromine atom at C-3 can also be replaced with other groups. A common bioisosteric replacement for a bromine atom is a cyano (-CN) or a trifluoromethyl (-CF₃) group. These groups can mimic the steric and electronic properties of bromine to varying degrees. Another approach is to replace the bromine with a different functional group altogether, such as a small alkyl or aryl group, which would be introduced via the cross-coupling reactions mentioned previously. chim.it

Finally, the ethanamine side chain can be subject to bioisosteric replacement. For instance, the amine could be replaced with a hydroxyl group or a small amide to alter its hydrogen bonding capabilities. The carbon chain could be replaced with a more rigid system, such as a cyclopropyl (B3062369) group, to lock the conformation and potentially improve binding affinity. The table below provides examples of potential bioisosteric replacements.

| Original Group | Position | Bioisosteric Replacement | Rationale |

| Indazole Ring | Core | Pyrazolopyridine, Benzimidazole | Mimic heterocyclic structure and hydrogen bonding patterns. nih.gov |

| Bromine | C-3 | -Cl, -CF₃, -CN | Similar size and electronic properties. |

| Ethanamine | C-6 Side Chain | -CH₂-O-CH₃ (ether) | Removes basicity, maintains flexibility. |

| Primary Amine | Side Chain Terminus | -OH, -CONH₂ | Alters hydrogen bonding from donor/acceptor to donor or acceptor/donor pair. |

These strategic replacements are integral to the process of lead optimization, allowing chemists to fine-tune the properties of the molecule to achieve the desired biological and pharmaceutical profile.

Pharmacological and Biological Investigations of Indazole Derivatives in Preclinical Models Excluding Clinical Human Trials

In Vitro Biological Screening Methodologies for Indazole Compounds

The initial evaluation of indazole derivatives, particularly for anticancer potential, relies on a battery of in vitro screening methods. These assays are designed to assess the compound's effect on cell viability, proliferation, and the induction of apoptosis.

A primary and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay . japsonline.comijcrt.org This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenase enzymes convert the yellow MTT into a dark blue formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells. ijcrt.org This method is frequently used to determine the IC₅₀ value, or the concentration of a compound that inhibits 50% of cell growth, against various cancer cell lines such as those from lung, breast, and cervical cancers. japsonline.comnih.gov

To further understand the mechanism of cell death induced by these compounds, apoptosis detection assays are employed. Flow cytometry using Annexin V-FITC/PI staining is a common technique. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) penetrates and stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. nih.gov This allows for the quantification of apoptotic cells following treatment with an indazole derivative. nih.gov

Other methodologies include:

Clonogenic Assays: To assess the long-term survival and proliferative capacity of single cells after treatment.

Cell Migration and Invasion Assays: To evaluate the effect of a compound on cancer cell metastasis. rsc.org

Western Blot Analysis: To measure the levels of specific proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or other signaling pathways. rsc.org

Dye Exclusion Tests: Using dyes like trypan blue to differentiate viable cells from non-viable cells based on membrane integrity. ijcrt.org

These in vitro models are essential for the primary screening of indazole compounds and for selecting promising candidates for further preclinical development. ijcrt.org

Enzyme Inhibition Studies by Indazole Scaffolds

The diverse biological activities of indazole derivatives often stem from their ability to selectively inhibit specific enzymes involved in critical cellular pathways.

The indazole core is a key pharmacophore in the design of numerous kinase inhibitors, which are crucial in cancer therapy due to the role of kinases in cell signaling pathways controlling growth, proliferation, and survival. nih.govrsc.org Indazole-based drugs like Axitinib and Pazopanib (B1684535) are approved kinase inhibitors, highlighting the scaffold's success. nih.gov

Haspin Kinase Inhibition: Haspin (haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This modification is essential for the proper alignment of chromosomes during cell division, making Haspin an attractive target for cancer therapy. In silico and docking studies have identified that known Haspin inhibitors, such as CHR-6494, feature an indazole moiety that interacts with key residues like Lys511 and Asp687 in the ATP-binding pocket of the enzyme. nih.govacs.org This demonstrates the potential for indazole-based structures to be developed as potent and selective Haspin inhibitors. nih.gov

General Kinase Inhibition: Indazole derivatives have been designed and synthesized as potent inhibitors for a wide array of kinases, including:

VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis. Indazole derivatives have shown potent, nanomolar inhibition of VEGFR-2, leading to anti-angiogenic effects in preclinical models. nih.govresearchgate.net

FGFR4: Fibroblast growth factor receptor 4 is an oncogenic driver in hepatocellular carcinoma (HCC). A series of 1H-indazole derivatives were developed as irreversible inhibitors of both wild-type and gatekeeper mutant FGFR4, with one compound showing an IC₅₀ of 2.4 nM and high selectivity across a panel of 381 kinases. nih.gov

ALK: Anaplastic lymphoma kinase is another target for which 3-aminoindazole derivatives have been developed, leading to potent inhibitors like Entrectinib (IC₅₀ = 12 nM). nih.gov

The development of these inhibitors often involves structure-based drug design to optimize the interactions between the indazole scaffold and the kinase's ATP-binding site. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a key strategy for treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov

Recent studies have explored indazole derivatives as MAO inhibitors. Inspired by the finding that 7-nitroindazole (B13768) inhibits MAO-B, a series of C5- and C6-substituted indazoles were synthesized and evaluated. researchgate.net

The key findings include:

All tested indazole derivatives were potent inhibitors of human MAO-B, with most exhibiting submicromolar IC₅₀ values. researchgate.net

Substitution at the C5 position of the indazole ring was particularly effective, yielding compounds with IC₅₀ values in the low nanomolar range (0.0025–0.024 µM). researchgate.net

In contrast, only one derivative showed submicromolar inhibition of MAO-A, indicating a high degree of selectivity for the MAO-B isoform. researchgate.net

Kinetic studies of selected compounds revealed a competitive mode of inhibition, suggesting they bind to the active site of the enzyme. researchgate.net

These results highlight the potential of the indazole scaffold for developing highly potent and selective MAO-B inhibitors for therapeutic use. researchgate.netnih.gov

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values |

| C5-Substituted Indazoles | MAO-B | Potent and selective inhibition. | 0.0025–0.024 µM |

| C6-Substituted Indazoles | MAO-B | Submicromolar inhibition. | Not specified |

| Indazole Derivative 5c | MAO-A | Submicromolar inhibition. | 0.745 µM |

Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target for antibiotics. It is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The rise of antibiotic resistance has spurred the search for new inhibitors acting on this target, particularly on the GyrB subunit, which offers a way to overcome resistance to fluoroquinolones that target the GyrA subunit. nih.gov

A novel class of indazole derivatives has been discovered as potent inhibitors of the GyrB subunit. nih.govnih.gov Through structure-based drug design and optimization of a pyrazolopyridone hit, researchers developed indazoles with excellent enzymatic and antibacterial activity. nih.govresearchgate.net

Key research findings include:

Indazole derivatives demonstrated excellent activity against the Staphylococcus aureus (Sa) GyrB enzyme, with IC₅₀ values below 8 nM for initial hits. nih.gov

These compounds exhibited potent antibacterial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), fluoroquinolone-resistant MRSA, and Enterococcus species. nih.gov

Selected indazole compounds showed good efficacy in various mouse infection models, confirming their in vivo potential. nih.gov

The transformation of a pyrazolopyridone core into an indazole scaffold was a key step in improving cell penetration and achieving potent antibacterial activity. researchgate.net

| Compound Class | Target Enzyme | Target Organism | Potency |

| Indazole Derivatives | DNA Gyrase B (GyrB) | Staphylococcus aureus | IC₅₀ < 8 nM |

| N-phenylpyrrolamides | DNA Gyrase | Escherichia coli | IC₅₀ = 2–20 nM |

| N-phenylpyrrolamides | Topoisomerase IV | Escherichia coli | IC₅₀ = 143 nM |

S-adenosylhomocysteine/5'-methylthioadenosine (SAH/MTA) nucleosidase is a critical enzyme in bacterial metabolism. It is involved in recycling pathways for methionine and adenine (B156593) and in the production of quorum-sensing signals. Its inhibition disrupts these essential processes, making it an attractive target for the development of broad-spectrum antimicrobials. acs.org

Structure-based design has led to the development of a novel series of indazole-containing inhibitors of SAH/MTA nucleosidase. acs.orgnih.gov Using 5-aminoindazole (B92378) as a core scaffold, researchers were able to synthesize a series of low nanomolar inhibitors with significant, broad-spectrum antimicrobial activity. nih.gov The implementation of these structure-guided methodologies resulted in a remarkable 6000-fold increase in potency over a short period. acs.org These indazole-derived inhibitors showed activity against pathogens such as Neisseria meningitidis, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.gov

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key serine-threonine kinase that mediates inflammatory signaling downstream of the pattern recognition receptors NOD1 and NOD2. nih.govfrontiersin.org Dysregulation of the NOD/RIPK2 pathway is linked to several inflammatory conditions, including Crohn's disease and sarcoidosis, making RIPK2 a promising therapeutic target. frontiersin.org

Several classes of RIPK2 inhibitors have been developed, with some featuring indazole or related heterocyclic scaffolds. These inhibitors typically target the ATP-binding pocket of the kinase. embopress.org

Type I Inhibitors: Compounds like GSK583 and WEHI-345 are selective RIPK2 inhibitors that bind to the active conformation of the kinase. nih.govembopress.org

Type II Inhibitors: Potent tyrosine kinase inhibitors such as Ponatinib, which can adopt an indazole-like structure, have been identified as Type II inhibitors of RIPK2, binding to its inactive DFG-out conformation. nih.govfrontiersin.org

Research has shown that some RIPK2 inhibitors function not just by blocking kinase activity but by preventing the interaction between RIPK2 and the E3 ligase XIAP, which is crucial for downstream signaling. embopress.org A series of potent RIPK2 inhibitors derived from an FLT3 inhibitor were developed, with compound 10w showing an exceptional IC₅₀ value of 0.6 nM for RIPK2 and over 50,000-fold selectivity against the homologous kinase RIPK1. acs.org This compound effectively inhibited the production of the pro-inflammatory cytokine TNF-α in cellular assays. frontiersin.orgacs.org

| Compound | Target(s) | Inhibition Type | IC₅₀ | Key Cellular Effect |

| Gefitinib | RIPK2, EGFR | Type I | 51 nM (RIPK2) | Inhibits NOD2-induced TNF-α secretion. frontiersin.org |

| Ponatinib | RIPK2, Multi-kinase | Type II | Not specified | Inhibits RIPK2 autophosphorylation and ubiquitination. frontiersin.org |

| Compound 10w | RIPK2 | Not specified | 0.6 nM | Potently inhibits MDP-induced TNF-α production. acs.org |

Antiproliferative and Antitumor Activities (in cell lines and non-human preclinical models)

Extensive searches of scientific databases and literature for in vitro and in vivo studies on the antiproliferative and antitumor activities of 2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine did not yield any specific results. While numerous studies have been published on the anticancer properties of various indazole derivatives, no data were found for this particular compound. For instance, research has been conducted on other indazole-containing molecules, such as 3-amino-N-phenyl-1H-indazole-1-carboxamides and various 1H-indazole-3-amine derivatives, which have shown inhibitory effects against a range of human cancer cell lines. nih.govnih.gov However, these findings are specific to the studied analogues and cannot be extrapolated to this compound.

No studies were identified that investigated the molecular mechanisms of action for any potential antiproliferative effects of this compound. Research on other indazole derivatives has explored mechanisms like the induction of apoptosis and cell cycle arrest. nih.gov For example, certain 1H-indazole-3-amine derivatives have been shown to potentially inhibit Bcl2 family members and affect the p53/MDM2 pathway. nih.gov However, no such mechanistic data are available for this compound.

There is no available data from preclinical studies profiling the specificity and selectivity of this compound against any cancer cell lines. Studies on other indazole compounds have reported IC50 values against various cell lines, including those for lung, colon, melanoma, renal, ovarian, brain, and leukemia cancers, but these are not applicable to the compound . nih.govnih.gov

Antimicrobial and Antifungal Evaluations

A thorough search for preclinical evaluations of the antimicrobial and antifungal properties of this compound yielded no specific results. While the broader class of indazole derivatives has been a subject of interest in the search for new antimicrobial agents, with some 6-bromo-1H-indazole analogues bearing a 1,2,3-triazole moiety showing moderate to good inhibition against bacterial and fungal strains, no such data exists for this compound. researchgate.netbanglajol.info

Anti-parasitic Activity (e.g., Trypanosomacidal, Leishmanicidal)

No preclinical studies on the anti-parasitic activity of this compound, including any potential trypanosomacidal or leishmanicidal effects, were found in the reviewed literature. Research has been conducted on other indazole derivatives, such as 3-chloro-6-nitro-1H-indazole derivatives, which have been tested for antileishmanial activity against various Leishmania species. nih.gov However, these findings are specific to those compounds.

Other Investigated Therapeutic Areas for Indazole Derivatives (e.g., neurological disorders, anti-inflammatory, anti-diabetic)

There is no available information from preclinical models on the therapeutic potential of this compound in other areas such as neurological disorders, inflammation, or diabetes. The indazole scaffold is known to be versatile, with various derivatives being investigated for a range of biological activities, including anti-inflammatory properties through mechanisms like COX-2 inhibition. chemimpex.comresearchgate.net However, no such investigations have been reported for this compound.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Relevant to Indazole Derivatives (e.g., metabolic stability in liver microsomes)

No specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for the compound this compound could be located in the public domain. ADME studies are crucial in early drug discovery to assess the pharmacokinetic properties of a compound. These studies typically evaluate parameters such as solubility, permeability, metabolic stability in liver microsomes, and plasma stability. While general ADME screening is a standard part of the preclinical evaluation of many indazole derivatives, the results of any such tests on this compound have not been published.

Mechanistic Insights and Molecular Target Identification for Indazole Ligands

Target Engagement Studies (e.g., cellular NanoBRET assays)

Confirming that a ligand interacts with its intended target within a living cell is a critical step in drug discovery. Cellular target engagement assays provide this confirmation and can quantify the affinity and occupancy of the ligand for its target in a physiological context.

NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that has emerged as a powerful tool for studying protein-ligand interactions in real-time within living cells. nih.gov The technology utilizes a highly optimized, bright NanoLuc® luciferase fused to a target protein as the energy donor and a fluorescently labeled ligand (tracer) as the energy acceptor. When the fluorescent ligand binds to the luciferase-tagged protein, the donor and acceptor are brought into close proximity, allowing for efficient energy transfer from the luciferase to the fluorophore, which then emits light at its characteristic wavelength.

This method allows for quantitative measurement of ligand binding by competing a non-labeled compound, such as 2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine, against the fluorescent tracer. The displacement of the tracer by the test compound leads to a decrease in the BRET signal, from which binding affinity (e.g., IC₅₀ or Kᵢ values) can be determined. NanoBRET assays have been successfully applied to various target classes, including G protein-coupled receptors (GPCRs), kinases, and histone-binding proteins, offering a versatile platform for assessing the intracellular activity of indazole-based ligands. vu.nlnih.govbohrium.com

Key Features of NanoBRET Target Engagement Assays:

| Feature | Description | Reference |

| Live-Cell Analysis | Measures ligand binding in intact, living cells, providing more physiologically relevant data compared to biochemical assays. | |

| Real-Time Kinetics | Enables the study of ligand-receptor binding kinetics, including association and dissociation rates, providing insights into a drug's residence time. | vu.nl |

| High-Throughput | The assay format is scalable and suitable for screening large compound libraries to identify potent and selective binders. | nih.gov |

| Versatility | Applicable to a wide range of protein targets that can be genetically fused to NanoLuc® luciferase. | bohrium.com |

Elucidation of Binding Modes through Structural Biology Techniques (e.g., co-crystallography, NMR)

Understanding how a ligand binds to its target protein at an atomic level is fundamental for structure-based drug design. Techniques like X-ray co-crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in revealing these binding modes.

X-ray Co-crystallography involves crystallizing the target protein in complex with the ligand. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate a three-dimensional electron density map of the complex. This map reveals the precise orientation and conformation of the ligand within the protein's binding site, as well as the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, crystallographic studies of related bromo-indazole compounds, like 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one, have provided detailed structural information, confirming molecular structures and revealing intermolecular interactions like C—H···O hydrogen bonds and π-stacking. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying protein-ligand interactions in solution, which is closer to the physiological state. nih.gov NMR can be used to identify the binding site on the protein, determine the conformation of the bound ligand, and characterize the dynamics of the interaction. Methods like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are commonly used. For instance, NMR studies on 1H-indazole and its nitro derivatives have been used to characterize the structures and relative stabilities of different isomers in solution. acs.orgresearchgate.net These techniques could be applied to map the binding interface between this compound and its putative protein target.

Analysis of Protein-Ligand Interactions and Molecular Recognition Principles

The indazole ring is considered a "privileged scaffold" because it can interact with a wide variety of biological targets, often serving as a key anchor for molecular recognition. nih.gov The specific interactions between an indazole derivative and its target protein underpin its biological activity.

The molecular recognition of indazole ligands is typically driven by a combination of factors:

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, frequently forming critical interactions with the protein's backbone or amino acid side chains in the binding pocket. nih.gov The 1H-indazole-3-amine fragment, for example, is recognized as an effective hinge-binding motif in many kinase inhibitors. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the indazole scaffold provides a hydrophobic surface that can engage with nonpolar pockets in the target protein.

Substituent Effects: The nature and position of substituents on the indazole ring play a crucial role in determining binding affinity and selectivity. For this compound, the bromo group at the 3-position and the ethanamine side chain at the 6-position would dictate the specific contacts it makes with its target. The bromine atom can participate in halogen bonding, while the amine group can form salt bridges or hydrogen bonds.

Computational docking studies are often used to predict and analyze these interactions. For example, docking analyses of other indazole derivatives have shown interactions with key residues like ASP784 and LYS655 in the active site of certain cancer-related proteins. nih.gov

Cellular Pathway Perturbations Induced by Indazole Derivatives

The binding of an indazole ligand to its molecular target can trigger a cascade of downstream events, leading to perturbations in cellular signaling pathways. Analyzing these changes provides insight into the compound's mechanism of action and its ultimate biological effect.

Research on various indazole derivatives has revealed their ability to modulate several key cellular pathways implicated in diseases like cancer. nih.govresearchgate.net

Examples of Pathway Perturbations by Indazole Derivatives:

| Pathway | Effect of Indazole Derivative | Biological Outcome | Reference |

| PI3K/AKT/mTOR | Inhibition of the pathway. | Inhibition of tumor cell growth, proliferation, and migration. | nih.gov |

| Apoptosis Pathways | Upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). | Induction of programmed cell death in cancer cells. | researchgate.netrsc.org |

| Cell Cycle Regulation | Induction of cell cycle arrest, for example at the G₂/M phase, by modulating proteins like Cyclin B1. | Inhibition of cancer cell proliferation. | nih.gov |

| EMT Pathway | Decrease in proteins related to the epithelial-mesenchymal transition (EMT), such as Snail and Slug. | Inhibition of cancer cell migration and invasion. | nih.gov |

| p53/MDM2 Pathway | Inhibition of the p53/MDM2 interaction. | Activation of p53-mediated apoptosis. | nih.gov |

These studies demonstrate the diverse mechanisms through which indazole compounds can exert their effects. Investigating which of these, or other, pathways are affected by this compound would be a crucial step in characterizing its biological function.

Allosteric Modulation and Orthosteric Binding Mechanisms

Ligands can interact with their target proteins through two primary mechanisms: orthosteric and allosteric binding.

Orthosteric Binding: This is the traditional mechanism where a ligand binds to the primary, active site of a protein (the orthosteric site), directly competing with the endogenous substrate or ligand. nih.gov Most conventional drugs are orthosteric inhibitors or antagonists.

Allosteric Modulation: An allosteric modulator binds to a topographically distinct site on the protein, known as an allosteric site. nih.govfrontiersin.org This binding induces a conformational change in the protein that alters the shape and activity of the orthosteric site. Allosteric modulators can be positive (PAMs), enhancing the effect of the endogenous ligand, or negative (NAMs), reducing its effect. nih.gov

The development of allosteric modulators is an attractive strategy in drug discovery for several reasons. Allosteric sites are generally less conserved across protein families than orthosteric sites, which can lead to greater selectivity and fewer off-target effects. nih.gov Furthermore, allosteric modulators offer a more subtle, "dimmer-switch" approach to modulating protein function rather than the simple "on/off" switch of many orthosteric drugs, which can be advantageous for fine-tuning physiological responses. frontiersin.orgnih.gov Some compounds can even exhibit a dual binding mode, interacting with both orthosteric and allosteric sites. cnr.it

Determining whether an indazole ligand like this compound acts via an orthosteric or allosteric mechanism is key to understanding its pharmacological profile and potential therapeutic applications. This can be investigated using kinetic binding assays and functional studies in the presence of the endogenous ligand.

Computational Chemistry and Chemoinformatics in Indazole Research

Molecular Docking and Scoring Function Evaluation for Indazole Ligands

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of indazole ligands to their biological targets. Scoring functions are then used to estimate the binding affinity, providing a rank-ordering of potential ligands.

In studies of indazole scaffolds as tyrosine kinase inhibitors, for instance, molecular docking has been used to evaluate their binding affinity to the VEGFR-2 enzyme. biotech-asia.org For a compound like 2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine, a similar approach could be employed to predict its binding to a target of interest. The docking process would involve preparing the 3D structure of the compound and the target protein, followed by running docking simulations using software like AutoDock or Glide. The results would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.

A hypothetical docking study of this compound against a protein kinase might yield the following results:

| Docking Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | 3 |

| Interacting Residues | ASP-123, GLU-98, LYS-45 |

This table is a hypothetical representation of potential docking results for the specified compound.

Molecular Dynamics Simulations for Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. These simulations can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon binding. For indazole derivatives, MD simulations have been used to confirm the stability of the ligand in the active site of its target protein. nih.gov

For the this compound-protein complex, an MD simulation would be performed for a duration of nanoseconds to microseconds. The trajectory of the simulation would be analyzed to calculate parameters like the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. A stable complex would show minimal fluctuations in RMSD over the course of the simulation.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.3 | 1.6 |

| 30 | 1.2 | 1.5 |

| 40 | 1.4 | 1.7 |

| 50 | 1.3 | 1.6 |

This table represents hypothetical data from an MD simulation, illustrating the stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity. QSAR studies on indazole derivatives have been performed for various biological activities, including anti-inflammatory and anticancer effects. nih.govresearchgate.net

A QSAR model for a series of indazole derivatives, including this compound, would be developed by calculating a set of molecular descriptors for each compound and then using statistical methods to build a model that relates these descriptors to the observed biological activity. The resulting model could then be used to predict the activity of new, untested indazole derivatives.

An example of a QSAR model equation might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_donors + constant

This is a hypothetical QSAR equation. LogP represents lipophilicity, MW is molecular weight, and H-bond_donors is the number of hydrogen bond donors.

Virtual Screening and Ligand-Based Drug Design Utilizing Indazole Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. The indazole scaffold is a promising starting point for virtual screening campaigns due to its presence in many biologically active compounds. chemrxiv.orgnih.gov

A virtual screening campaign to find new inhibitors of a particular enzyme could start with the this compound scaffold. A library of commercially available or synthetically accessible compounds containing this scaffold would be docked into the active site of the target enzyme. The top-scoring compounds would then be selected for experimental testing.

In Silico ADME/Tox Predictions and their Role in Rational Lead Design

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the drug discovery process, as it helps to identify potential liabilities of a drug candidate at an early stage. nih.gov Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. mdpi.comjaptronline.com For indazole derivatives, these predictions can guide the design of compounds with improved pharmacokinetic profiles and reduced toxicity. biotech-asia.orgresearchgate.net

For this compound, a range of ADME/Tox properties could be predicted using software like SwissADME or ProTox-II. These predictions would provide valuable information for its potential as a drug candidate.

| ADME/Tox Property | Predicted Value |

| Oral Bioavailability | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

| Mutagenicity | Non-mutagenic |

This table provides a hypothetical in silico ADME/Tox profile for the specified compound.

Prediction of Metabolic Sites in Indazole Derivatives (e.g., SMARTCyp)

Identifying the potential sites of metabolism in a drug candidate is important for understanding its metabolic stability and for predicting potential drug-drug interactions. nih.gov Software tools like SMARTCyp can predict the sites of cytochrome P450-mediated metabolism based on the 2D structure of a molecule. nih.gov This information can be used to modify the chemical structure to block metabolism and improve the compound's half-life.

For this compound, SMARTCyp would analyze the accessibility and reactivity of each atom to predict the most likely sites of metabolism. The output would be a ranked list of atoms with their corresponding scores, indicating the likelihood of metabolism at that site.

Tautomeric Considerations of the Indazole Core in Computational Studies

The indazole core can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. researchgate.netnih.gov The relative stability of these tautomers can be influenced by substituents and the surrounding environment. mdpi.com In computational studies, it is crucial to consider the relevant tautomeric form, as this can significantly impact the results of docking and other calculations. mdpi.com Theoretical calculations can be used to determine the most stable tautomer in a given environment. For most indazoles, the 1H-tautomer is thermodynamically more stable. researchgate.netnih.gov

For this compound, it would be important to determine the predominant tautomeric form before proceeding with any computational studies. This could be done by performing quantum mechanical calculations to compare the energies of the different tautomers.

Role As a Chemical Biology Tool and in Lead Optimization

Development of Chemical Probes Based on Indazole Scaffolds

Chemical probes are essential small molecules used to study biological systems and protein functions. The indazole scaffold is frequently employed in the design of such probes. rsc.org While direct examples for 2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine are not extensively documented in probe development, its structural components are highly suitable for this purpose.

The amine group on the ethanamine side chain provides a reactive handle for conjugation to reporter tags like fluorophores or biotin. The bromo-substituted indazole core can serve as a recognition element, binding to specific protein targets. For instance, indole-based scaffolds, which are structurally related to indazoles, are widely used in developing fluorescent chemosensors. rsc.org These sensors utilize heteroatoms to interact with analytes, leading to detectable changes in fluorescence. rsc.org Similarly, the nitrogen atoms in the indazole ring and the exocyclic amine of this compound could be exploited to create probes for detecting specific ions or molecules in a biological context.

Indazoles as Building Blocks in Combinatorial Chemistry Libraries

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. researchgate.net Indazole derivatives are valuable building blocks for these libraries due to their synthetic tractability and their status as a "privileged structure," meaning they can bind to multiple protein targets. researchgate.net

The compound this compound is an ideal starting material for inclusion in combinatorial libraries. Its primary amine can undergo a variety of reactions, such as amidation, sulfonylation, and reductive amination, to introduce diverse functional groups. acs.org The bromo-substituent at the 3-position offers another point for diversification, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the attachment of a wide range of aryl or heteroaryl groups, systematically modifying the compound's properties to explore the chemical space around a biological target. nih.gov The use of such building blocks is a key factor in determining the quality and novelty of compound libraries for screening. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies with Indazole Fragments

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. wikipedia.org These initial fragment hits are then grown or combined to create more potent, lead-like molecules. drughunter.com

The indazole moiety is a common fragment used in FBDD campaigns. nih.gov For example, a pyrazolopyridine fragment was used as a starting point to discover potent pyrimido[1,2-b]indazole inhibitors of the enzyme phosphodiesterase 10A (PDE10A). nih.gov The structure of this compound itself can be considered a decorated fragment. The core 1H-indazole is the primary fragment, with the bromo and ethanamine groups providing vectors for elaboration. acs.org In an FBDD campaign, if the unsubstituted indazole fragment was identified as a hit, derivatives like this compound could be tested to explore the structure-activity relationship (SAR) around the core scaffold, guiding the optimization process toward higher affinity binders. nih.gov The deconstruction of known, larger inhibitors into their constituent fragments can also be a valuable strategy for identifying important binding motifs. nih.gov

Lead Identification and Optimization Campaigns (e.g., hit-to-lead progression)

Lead identification is the process of finding chemical compounds that show promising biological activity, which can then be optimized to produce a drug candidate. slideshare.netdanaher.com The indazole scaffold is a recurring theme in many successful hit-to-lead campaigns. nih.gov

In a typical lead optimization cycle, an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.com The compound this compound represents a versatile intermediate in this process. For instance, in the development of bacterial Gyrase B inhibitors, a pyrazolopyridone hit was evolved into a potent indazole series. nih.gov The optimization focused on modifying substituents on the core scaffold to improve cell penetration and target binding. nih.gov

The functional groups on this compound allow for systematic modifications. The table below illustrates how this compound could be used in a hypothetical lead optimization campaign.

| Optimization Goal | Potential Modification of this compound | Rationale |

| Improve Potency | Suzuki coupling at the 3-bromo position to add a phenyl group. | Explore additional hydrophobic interactions within the target's binding pocket. |

| Increase Solubility | Acylation of the ethanamine group with a polar moiety like a carboxylic acid. | Introduce hydrogen bond donors/acceptors to improve interaction with water. |

| Enhance Selectivity | Varying the substituent introduced at the 3-position. | Fine-tune interactions with the target protein over off-target proteins. |

| Modulate Metabolism | N-methylation of the ethanamine side chain. | Block a potential site of metabolic oxidation. |

This table presents hypothetical modifications based on common lead optimization strategies in medicinal chemistry.

Such iterative design, synthesis, and testing cycles are central to the progression of a hit compound into a preclinical candidate. danaher.com The 1H-indazole-3-amine structure, a close relative, is considered an effective hinge-binding fragment in kinase inhibitors like Linifanib, highlighting the importance of this scaffold in targeted therapies. nih.gov

Scaffold Hopping and Bioisosteric Replacement in Indazole-Based Drug Design

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a chemically different but functionally similar scaffold to discover new chemotypes with improved properties or novel intellectual property. nih.govnih.gov Bioisosteric replacement is a related concept where one functional group is exchanged for another with similar physical or chemical properties. researchgate.net

The indazole ring is often used as a bioisosteric replacement for other bicyclic aromatic systems, such as indole (B1671886) or benzimidazole. nih.gov This strategy can lead to significant improvements in a compound's profile. For example, researchers successfully performed a scaffold hop from an indole-2-carboxylic acid scaffold to an indazole-3-carboxylic acid to transform a selective MCL-1 inhibitor into a dual inhibitor of both MCL-1 and BCL-2, which is important for overcoming cancer drug resistance. nih.govrsc.org

The compound this compound can be seen as a result of, or a participant in, such strategies. An indole-based compound with a similar substitution pattern could be "hopped" to this indazole scaffold to explore new chemical space or overcome liabilities of the original series. nih.gov The ethanamine side chain itself can be considered a bioisostere for other linkers, while the bromo-substituent could be replaced with other halogens (Cl, F) or a cyano group to modulate electronic and steric properties. These techniques are fundamental to modern medicinal chemistry for generating novel drug candidates with superior profiles. nih.govresearchgate.net

Patent Landscape and Commercial Implications for Academic Research

Analysis of Patent Filings Related to Indazole Compounds and their Applications

An analysis of patent literature reveals a strong and sustained interest in indazole derivatives from the pharmaceutical industry. These compounds are attractive due to their diverse biological activities and their ability to be chemically modified to optimize potency, selectivity, and pharmacokinetic properties.

A review of patents filed between 2013 and 2017 identified 42 patents for indazole derivatives, underscoring the significant research and development activity in this area. nih.govtandfonline.comtandfonline.com These patents cover a wide range of therapeutic applications, with a notable focus on oncology, anti-inflammatory agents, and treatments for neurodegenerative disorders. nih.govtandfonline.com The versatility of the indazole scaffold allows for its application in targeting various biological pathways, making it a "privileged scaffold" in drug discovery. researchgate.netnih.gov

Key players in this patent landscape include major pharmaceutical companies such as Pfizer, Merck Sharp and Dohme, and Nerviano Medical Sciences, who have patented indazole derivatives as kinase inhibitors for cancer therapy. tandfonline.com Other companies like Sumitomo have focused on neurodegenerative disorders, while Actelion has patented indazole derivatives for their anti-bacterial properties. tandfonline.comtandfonline.com This broad interest from diverse pharmaceutical entities highlights the commercial potential of indazole-based therapeutics.

Identification of Key Patented Indazole Scaffolds and Associated Therapeutic Areas

The patent literature on indazoles showcases a variety of scaffolds designed to interact with specific biological targets. A prominent area of patent activity is the development of kinase inhibitors, which are crucial in cancer treatment. tandfonline.comgoogle.com

For instance, Pfizer has patented indazole derivatives, such as Axitinib, which are potent inhibitors of vascular endothelial growth factor (VEGF) receptors and are used in the treatment of cancer. tandfonline.com Nerviano Medical Sciences has also patented indazole derivatives that target deregulated protein kinase activity in cancer. tandfonline.com Another significant area is the development of inhibitors for enzymes like polo-like kinase 4 (PLK4) by the Canadian University Health Network, again for cancer therapy. tandfonline.com

Beyond oncology, Merck Sharp and Dohme have patented indazole derivatives as inhibitors of leucine-rich repeat kinase 2 (LRRK2) for potential use in treating Parkinson's disease. tandfonline.com Furthermore, patents have been filed for indazole compounds with applications as cannabinoid (CB1) receptor agonists for pain management and inflammatory conditions like rheumatoid arthritis and osteoarthritis. google.comgoogle.com The Wnt signaling pathway, implicated in cancer and other diseases, is another target, with companies like Samumed LLC filing patents for indazole derivatives that modulate this pathway. tandfonline.com

A summary of key patented indazole scaffolds and their therapeutic applications is presented in the table below.

| Therapeutic Area | Target | Patent Assignee | Example Compound/Scaffold |

| Cancer | Kinase inhibitors (e.g., VEGFR, PLK4) | Pfizer, Nerviano Medical Sciences, Canadian University Health Network | Axitinib, Indazolyl indolinones |

| Neurodegenerative Disorders | LRRK2 inhibitors | Merck Sharp and Dohme | Indazole derivatives |

| Pain, Inflammation | CB1 receptor agonists | - | Indazole derivatives |

| Cancer, Neurological and Inflammatory diseases | Wnt pathway inhibitors | Samumed LLC | Indazole derivatives |

| Bacterial Infections | - | Actelion | Indazole derivatives |

This table is generated based on available data and is not exhaustive.

Influence of Patent Literature on Academic Research Directions and Opportunities

The extensive patenting of indazole derivatives by the pharmaceutical industry has a significant impact on academic research. The patent literature serves as a valuable resource for academic researchers, providing insights into:

Emerging Therapeutic Targets: The targets for which companies are filing patents indicate areas of high commercial interest and potential for future drug development. This can guide academic labs to focus their research on novel, related targets or pathways that are not yet heavily patented.

Novel Chemical Scaffolds: Patented scaffolds can inspire the design and synthesis of new analogues in academia. While direct copying is prohibited, understanding the structure-activity relationships (SAR) of patented compounds can inform the development of unique chemical entities with improved properties.

Opportunities for Collaboration: The patent landscape can highlight companies with a strong interest in a particular therapeutic area, creating potential opportunities for collaboration between academic institutions and industry.

The focus on specific targets in the patent literature, such as kinases and G-protein coupled receptors, has likely spurred further academic investigation into the role of these proteins in disease and the development of novel indazole-based modulators. tandfonline.comgoogle.comgoogle.com The need for efficient and cost-effective synthetic routes to these patented scaffolds also presents a challenge and an opportunity for academic chemists to develop innovative synthetic methodologies. google.comresearchgate.netgoogle.com

However, the dense patent landscape can also present challenges for academic researchers. The intellectual property rights held by companies can restrict the freedom to operate and commercialize academic discoveries. Therefore, a thorough understanding of the existing patent landscape is crucial for academic researchers to navigate potential legal issues and to identify areas where they can make a unique and impactful contribution.

Concluding Remarks and Future Research Perspectives

Current Challenges in Indazole Chemistry and Biology

From a biological perspective, the development of drug resistance to existing indazole-based therapies, such as kinase inhibitors in oncology, is a major concern. researchgate.net Furthermore, elucidating the precise mechanism of action and identifying the specific molecular targets for many bioactive indazole compounds remain ongoing challenges. A deeper understanding of their structure-activity relationships (SAR) is crucial for the rational design of next-generation drugs with enhanced potency and reduced off-target effects. researchgate.net

Emerging Synthetic Methodologies for Novel Indazole Derivatives

To address the synthetic challenges, researchers are actively developing innovative and more efficient methods for the construction and functionalization of the indazole scaffold. Transition metal-catalyzed cross-coupling reactions, for instance, have become powerful tools for creating diverse indazole libraries. researchgate.net More recently, C-H activation and annulation strategies are emerging as atom-economical approaches to build the indazole ring system from simpler precursors. nih.gov

Green chemistry principles are also gaining traction, with the development of catalyst-based approaches that minimize waste and improve sustainability. researchgate.netbenthamdirect.com Photocatalysis, electrocatalysis, and the use of environmentally benign solvents are being explored to create more efficient and eco-friendly synthetic routes to indazole derivatives. benthamdirect.com These methodologies not only facilitate the synthesis of known compounds but also open doors to novel chemical space, enabling the creation of previously inaccessible indazole analogues.

Identification of Untapped Therapeutic Targets for Indazole-Based Modulators

The versatility of the indazole scaffold allows it to interact with a wide range of biological targets. While kinase inhibition has been a major focus, leading to successful drugs like pazopanib (B1684535) and niraparib, researchers are now exploring new therapeutic avenues. nih.govrsc.org Recent studies have identified indazole derivatives as potent inhibitors of other important enzyme families and protein-protein interactions.

For example, indazole-based compounds are being investigated as inhibitors of butyrylcholinesterase for the potential treatment of Alzheimer's disease. researchgate.net Other emerging targets include the MAPK1 pathway and other signaling cascades implicated in cancer and inflammatory diseases. mdpi.comnih.gov The discovery of indazole derivatives as modulators of these novel targets highlights the immense potential of this heterocyclic system in addressing a broader spectrum of human diseases.

Integration of Advanced Computational and Experimental Techniques in Indazole Research

The synergy between computational and experimental approaches is accelerating the pace of indazole research. Molecular docking and molecular dynamics (MD) simulations are now routinely used to predict the binding modes of indazole derivatives to their biological targets, providing valuable insights for rational drug design. nih.govresearchgate.net These computational methods help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources.

Structure-based drug design, guided by X-ray crystallography of protein-ligand complexes, allows for the fine-tuning of indazole scaffolds to optimize their interactions with the target protein. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies are being employed to build predictive models that correlate the chemical structures of indazole derivatives with their biological activities. researchgate.net The integration of these advanced techniques is proving to be a powerful strategy for the discovery and development of novel indazole-based therapeutics.

Potential for 2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine as a Versatile Synthetic Synthon for Future Research

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile synthetic building block, or "synthon." The molecule possesses three key functional groups that can be selectively manipulated to create a diverse range of more complex indazole derivatives.

The bromine atom at the 3-position of the indazole ring is a valuable handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at this position. The primary amine of the ethanamine side chain at the 6-position provides a nucleophilic center for reactions such as acylation, alkylation, and sulfonylation, enabling the attachment of various functional moieties. mdpi.com Finally, the N-H of the indazole ring itself can be alkylated or arylated to further modify the properties of the molecule.

The strategic combination of these reactive sites makes this compound a highly attractive starting material for the construction of libraries of novel indazole derivatives for screening against various biological targets. Its potential as a synthon warrants further investigation and could pave the way for the discovery of new lead compounds in drug discovery programs.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromo-1H-indazol-6-yl)ethan-1-amine, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including halogenation and coupling. For brominated indazole derivatives, Suzuki-Miyaura cross-coupling is often employed using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids . Purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) is critical for achieving >95% purity. Reaction intermediates should be monitored using TLC and characterized via NMR .

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the indazole core and ethylamine side chain. The bromine atom induces distinct splitting patterns in aromatic protons .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~255.08 g/mol for C₉H₁₀BrN₃) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Bromine’s heavy atom effect aids in phasing .

Q. How does solubility and stability impact experimental design?

This compound is sparingly soluble in water but dissolves in DMSO or ethanol. Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended. Store at 2–8°C in dark, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

- Analog Synthesis : Replace the bromine atom with other halogens (e.g., Cl, I) or functional groups (e.g., -OMe, -CF₃) to assess electronic effects .

- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) or bacterial strains. IC₅₀ values can reveal potency trends .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. What challenges arise in crystallographic analysis of brominated indazole derivatives?

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Discrepancies may indicate tautomerism or solvent effects .

- Dynamic Effects : Variable-temperature NMR can reveal conformational dynamics in the ethylamine moiety .

Q. What methodologies are suitable for studying its metabolic stability or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.